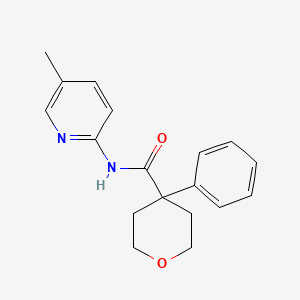
N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide, commonly known as DDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DDC is a pyrazole derivative, and its chemical structure consists of a pyrazole ring attached to a phenyl group and a carboxamide group. The compound has been extensively studied for its ability to modulate various biological pathways and has shown promising results in preclinical studies.
Wirkmechanismus
DDC exerts its biological effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, DDC can alter the expression of genes involved in various biological processes, including cell growth, differentiation, and apoptosis. DDC has also been shown to inhibit the activity of protein kinase B (Akt), which is a key signaling molecule involved in cell survival and proliferation.
Biochemical and Physiological Effects
DDC has been shown to exhibit various biochemical and physiological effects in cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In Alzheimer's disease, DDC has been shown to reduce the accumulation of amyloid beta plaques, which can prevent neuronal damage and cognitive decline. In Parkinson's disease, DDC has been shown to protect dopaminergic neurons from degeneration, which can improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
DDC has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using DDC in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, the compound has not yet been approved for clinical use, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on DDC. One area of interest is the development of DDC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of DDC's effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which DDC exerts its biological effects and to identify potential therapeutic targets for the compound.
Synthesemethoden
DDC can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylhydrazine, followed by the addition of acetic anhydride and anhydrous sodium acetate. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
DDC has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, DDC has been found to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, DDC has been shown to protect dopaminergic neurons from degeneration.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-17(18(22)19-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKIIGOMZSOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)

![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)

![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)

